N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopentylcarbamoyl group, a cyclohexyl group, a thiophen-2-ylmethyl group, and a benzodioxole-5-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the cyclopentylcarbamoyl and cyclohexyl groups, followed by their attachment to the benzodioxole-5-carboxamide core. The thiophen-2-ylmethyl group is then introduced through a series of reactions involving common reagents such as chlorinating agents, reducing agents, and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(tetrahydro-2-furanylmethyl)-1,3-benzodioxole-5-carboxamide
- N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)-2H-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H30N2O4S |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H30N2O4S/c28-23(18-10-11-21-22(15-18)31-17-30-21)27(16-20-9-6-14-32-20)25(12-4-1-5-13-25)24(29)26-19-7-2-3-8-19/h6,9-11,14-15,19H,1-5,7-8,12-13,16-17H2,(H,26,29) |
InChI Key |
VPRPKKTWGFCJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N(CC3=CC=CS3)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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